Ethyl 4-methylpiperidine-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 4-methylpiperidine-4-carboxylate and related compounds involves multiple steps, including condensation, cyclization, and esterification reactions. A noteworthy method for synthesizing a related compound, ethyl(2R,4R)-4-methylpiperidine-2-carboxylate, involves starting from (S)-1-phenylethanamine and ethyl 2-oxoacetate, followed by cyclization and asymmetric hydrogenation, which improved the overall yield significantly from 17.0% to 47.6% (Z. Can, 2012). This method highlights the efficiency of optimizing synthesis routes for such compounds.
Molecular Structure Analysis
The molecular structure of Ethyl 4-methylpiperidine-4-carboxylate can be analyzed through spectroscopic methods and quantum chemical calculations. For example, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was characterized using FTIR, NMR, and X-ray diffraction, supported by DFT calculations to optimize the molecular geometry and analyze the molecular electrostatic potential (MEP) and Mulliken population analysis (Muhammad Haroon et al., 2018). These techniques provide detailed insights into the structure and electronic properties of the compound.
Chemical Reactions and Properties
Ethyl 4-methylpiperidine-4-carboxylate undergoes various chemical reactions, including annulation and amidation, to generate a wide range of derivatives. An example includes the phosphine-catalyzed [4 + 2] annulation reaction, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity (Xue-Feng Zhu et al., 2003). These reactions highlight the compound's versatility in organic synthesis.
Scientific Research Applications
Synthesis Optimization
Ethyl 4-methylpiperidine-4-carboxylate serves as a precursor in the synthesis of various compounds. For instance, an optimized method for synthesizing ethyl(2R,4R)-4-methylpiperidine-2-carboxylate has been developed, significantly improving the yield from 17.0% to 47.6%, which is effective for reducing production costs (Z. Can, 2012).
Annulation Reactions
Ethyl 2-methyl-2,3-butadienoate, in a [4 + 2] annulation reaction with N-tosylimines facilitated by an organic phosphine catalyst, yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process is characterized by excellent yields and complete regioselectivity, expanding the scope of such annulations (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Aminocarbonylation Processes
In the realm of palladium-catalyzed aminocarbonylation, alkoxycarbonylpiperidines, including ethyl isonipecotate, are utilized as N-nucleophiles. This approach has been applied to iodoalkenes and iodobenzene, leading to the formation of carboxamides and ketocarboxamides under varying conditions, demonstrating moderate to high yields (A. Takács, Zsuzsanna Kabak-Solt, Gábor Mikle, L. Kollár, 2014).
Antibacterial Activity
The synthesis and evaluation of 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates have been explored for their antibacterial properties. This includes the transesterification of corresponding butyl esters and the assessment of antimicrobial activity, indicating potential applications in combating bacterial infections (Yu. D. Markovich, T. Kudryavtseva, K. V. Bogatyrev, P. I. Sysoev, L. Klimova, G. V. Nazarov, 2014).
Corrosion Inhibition
Ethyl 4-methylpiperidine-4-carboxylate derivatives have been investigated as corrosion inhibitors for mild steel in industrial processes. Their efficiency in preventing corrosion, confirmed through various spectroscopic and electrochemical techniques, points to their utility in enhancing the durability of metal structures and components (P. Dohare, K. R. Ansari, M. Quraishi, I. Obot, 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-methylpiperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)4-6-10-7-5-9/h10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXSWDQLJWHKMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598365 | |
Record name | Ethyl 4-methylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methylpiperidine-4-carboxylate | |
CAS RN |
103039-88-9 | |
Record name | Ethyl 4-methylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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